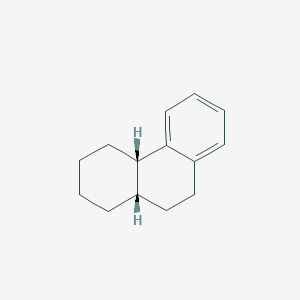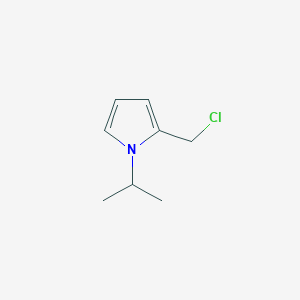
trans-2-(4-Ethylphenyl)vinylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-Ethylphenyl)vinylboronic acid: is an organoboron compound that features a vinyl group attached to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)vinylboronic acid typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, including iron, copper, and aluminum . For example, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomers .
Industrial Production Methods: . These methods are scalable and can be adapted for industrial applications.
化学反应分析
Types of Reactions: trans-2-(4-Ethylphenyl)vinylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium (Pd) catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds or other cross-coupled products.
科学研究应用
Chemistry: trans-2-(4-Ethylphenyl)vinylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials through its incorporation into various chemical processes .
作用机制
The primary mechanism of action for trans-2-(4-Ethylphenyl)vinylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-Chloromethylvinylboronic acid
Uniqueness: trans-2-(4-Ethylphenyl)vinylboronic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it distinct from other vinylboronic acids that may have different substituents on the phenyl ring .
属性
CAS 编号 |
352525-96-3 |
|---|---|
分子式 |
C10H13BO2 |
分子量 |
176.02 g/mol |
IUPAC 名称 |
[(E)-2-(4-ethylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+ |
InChI 键 |
KCHGJIPWUYHLAD-BQYQJAHWSA-N |
手性 SMILES |
B(/C=C/C1=CC=C(C=C1)CC)(O)O |
规范 SMILES |
B(C=CC1=CC=C(C=C1)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


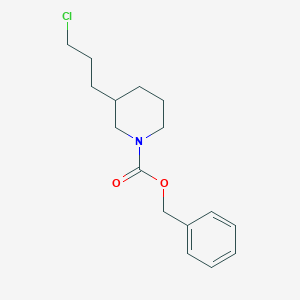

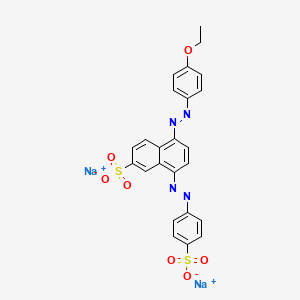

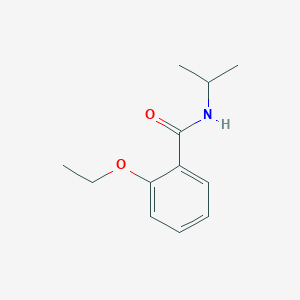
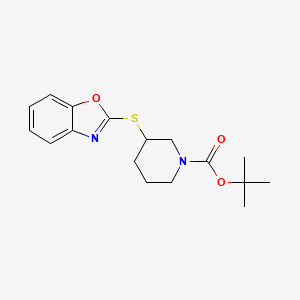
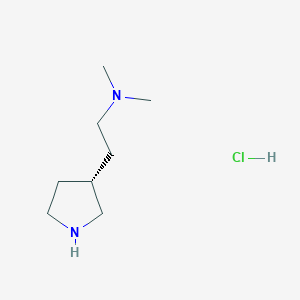

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

